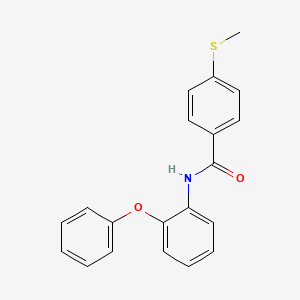

4-(methylthio)-N-(2-phenoxyphenyl)benzamide

Description

4-(Methylthio)-N-(2-phenoxyphenyl)benzamide is a benzamide derivative characterized by a methylthio (-SCH₃) group at the para position of the benzoyl ring and a 2-phenoxyphenyl substituent on the amide nitrogen.

Properties

IUPAC Name |

4-methylsulfanyl-N-(2-phenoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2S/c1-24-17-13-11-15(12-14-17)20(22)21-18-9-5-6-10-19(18)23-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFRHDJXBPVJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylthio)-N-(2-phenoxyphenyl)benzamide typically involves the reaction of 4-(methylthio)benzoic acid with 2-phenoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(methylthio)-N-(2-phenoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted benzamides.

Scientific Research Applications

4-(methylthio)-N-(2-phenoxyphenyl)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(methylthio)-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences and Implications

- Methylthio vs. Halogen/Hydroxyl Groups: The methylthio group in the target compound increases lipophilicity compared to electron-withdrawing groups (e.g., -Cl, -NO₂ in ), which may enhance membrane permeability but reduce solubility.

- Amide N-Substituents: The 2-phenoxyphenyl group provides steric hindrance and aromaticity, contrasting with smaller substituents (e.g., methyl in capmatinib) or charged moieties (e.g., sulfonamides in ). Bulkier groups like quinoline-methyl in capmatinib enhance target specificity for c-Met kinase .

- Heterocyclic Hybrids: Compounds fused with imidazole (), triazole (), or pyrimidinone () cores exhibit diverse bioactivities, including kinase inhibition and antimicrobial effects, depending on the heterocycle’s electronic profile .

Biological Activity

4-(Methylthio)-N-(2-phenoxyphenyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C17H17N1O1S1

- CAS Number : 896027-21-7

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, particularly by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The inhibition of CDK2 was particularly noted, leading to cell cycle arrest in the G1 phase, thereby preventing the transition to the S phase where DNA replication occurs.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- CDK Inhibition : By inhibiting CDK2, the compound disrupts normal cell cycle progression, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, further contributing to its cytotoxic effects .

- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased markers of apoptosis, such as cleaved caspases and PARP.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has moderate absorption and distribution characteristics. Its lipophilicity may enhance its ability to cross cellular membranes, making it a promising candidate for further development as an anticancer agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | CDK2 Inhibition | Anticancer |

| 6-Morpholino-N-(o-tolyl)pyridazine-3-carboxamide | CDK Inhibition | Anticancer |

| Substituted Imidazoles | Cytokine Inhibition | Anti-inflammatory |

Case Studies

- In Vitro Studies : A study conducted on various human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against breast and lung cancer cells.

- In Vivo Studies : Animal model studies revealed that administration of this compound led to significant tumor regression in xenograft models, further supporting its potential as an effective anticancer therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.